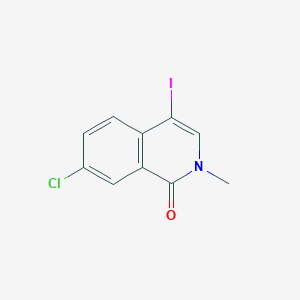
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 4th positions, respectively, on the isoquinoline ring. The methyl group is located at the 2nd position, and the compound features a lactam (cyclic amide) structure at the 1st position. Isoquinolinone derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with 2-methyl-4-nitrobenzoic acid and 4-chloroaniline.
Cyclization: The cyclization reaction can be carried out using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring.
Final Steps: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Key considerations include the choice of solvents, reaction conditions, and purification techniques to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolinones, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Isoquinolinone derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine and iodine atoms can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-bromo-2-methylisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of iodine.
7-Chloro-4-fluoro-2-methylisoquinolin-1(2H)-one: Similar structure but with a fluorine atom instead of iodine.
7-Chloro-4-iodo-2-ethylisoquinolin-1(2H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the isoquinolinone core makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H7ClINO |
|---|---|
Poids moléculaire |
319.52 g/mol |
Nom IUPAC |
7-chloro-4-iodo-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H7ClINO/c1-13-5-9(12)7-3-2-6(11)4-8(7)10(13)14/h2-5H,1H3 |
Clé InChI |
KXSUMJQBUAGLEX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)C=C(C=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


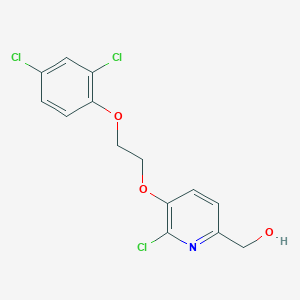


![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)
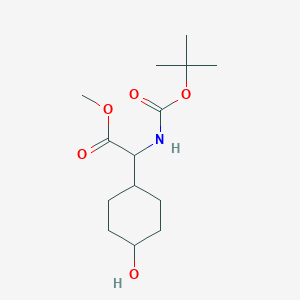


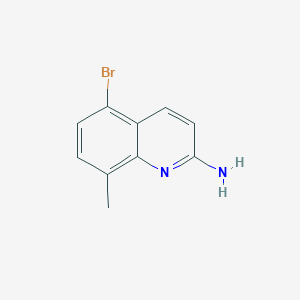
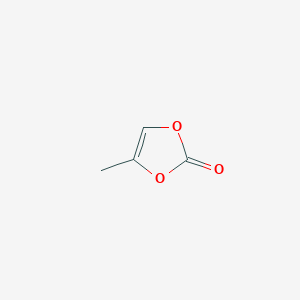

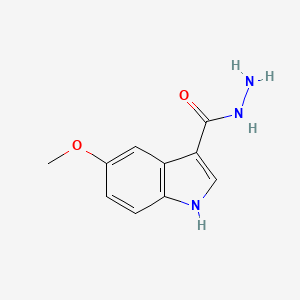
![4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)
